H-Trp-Pro-OH
CAS No.: 38136-75-3
Cat. No.: VC8269897
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38136-75-3 |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1 |
| Standard InChI Key | DXYQIGZZWYBXSD-JSGCOSHPSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |
| SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
H-Trp-Pro-OH (C₁₆H₁₉N₃O₃) has a molecular weight of 301.34 g/mol, derived from the condensation of tryptophan (C₁₁H₁₂N₂O₂) and proline (C₅H₉NO₂) with the elimination of water. The dipeptide retains the α-amino and α-carboxyl groups of its constituent amino acids, while the indole side chain of tryptophan introduces aromaticity and polarity. Proline’s pyrrolidine ring imposes conformational constraints, influencing the peptide’s secondary structure .
Table 1: Comparative Analysis of H-Trp-Pro-OH and Related Dipeptides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| H-Trp-Pro-OH | C₁₆H₁₉N₃O₃ | 301.34 | Cis-trans isomerization at Trp-Pro bond |
| H-Trp-Tyr-OH | C₂₀H₂₁N₃O₄ | 367.40 | Aromatic stacking interactions |
| H-Trp-Gly-OH | C₁₃H₁₅N₃O₃ | 261.28 | Flexibility due to glycine’s simplicity |
Synthesis and Characterization
H-Trp-Pro-OH is synthesized via solid-phase peptide synthesis (SPPS), a method ensuring high purity and yield. The process involves:
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Resin Activation: A Wang resin is functionalized with the C-terminal proline.
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Amino Acid Coupling: Tryptophan is added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
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Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.
Mass spectrometry (MS) confirms the molecular weight (m/z 301.34), while NMR spectroscopy resolves structural details, including the cis-trans equilibrium .
Cis-Trans Isomerization of the Trp-Pro Peptide Bond
The Trp-Pro bond exhibits remarkable conformational flexibility, with cis and trans isomers coexisting in solution. NMR studies reveal that the cis isomer dominates under specific conditions:
Table 2: Isomer Distribution by Peptide Charge State
| Charge State | % Cis Isomer | % Trans Isomer |
|---|---|---|
| Anionic (pH > 9) | 74 | 26 |
| Zwitterionic (pH 7) | 58 | 42 |
| Cationic (pH < 4) | 42 | 58 |
The equilibrium is governed by nonbonding interactions between proline’s pyrrolidine ring and tryptophan’s indole moiety. In the cis conformation, steric hindrance restricts rotation of the indole ring, stabilizing a t-rotamer (χ₁ = 180°) in 80–90% of cases .
“The cis-Trp-Pro motif creates a rigid scaffold that may mimic endogenous neuropeptides, offering a template for drug design.”
Comparative Analysis with Structurally Similar Peptides
H-Trp-Pro-OH’s bioactivity contrasts with related dipeptides:
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H-Trp-Tyr-OH: Exhibits enhanced aromatic interactions but lacks proline’s conformational effects.
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H-Trp-Gly-OH: Reduced bioactivity due to glycine’s flexibility, which prevents stable receptor binding.
Applications in Research and Therapeutics
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Structural Biology: Serves as a model for studying proline-induced peptide folding.
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Drug Development: Candidate for neurodegenerative disease therapies due to neuroprotective effects.
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Biochemical Tools: Used in FRET assays to probe protein-protein interactions.
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